5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
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Overview
Description
5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring fused to a pyrrolidinone moietyThe molecular formula of this compound is C9H13N3O, and it has a molecular weight of 179.22 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to exert various biological activities, indicating a range of potential molecular and cellular effects .
Action Environment
The action of similar compounds can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrrolidinone derivatives.
Scientific Research Applications
5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one.
Pyrrolidin-2-one: Another precursor used in the synthesis.
1,3-dimethyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a pyrrolidinone moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-5-9(6(2)12-11-5)7-3-4-8(13)10-7/h7H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXZNHKOGHCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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